molecular formula C18H21NO2 B14740680 2-(3-Hydroxybutylamino)-1,2-diphenylethanone CAS No. 6277-83-4

2-(3-Hydroxybutylamino)-1,2-diphenylethanone

Cat. No.: B14740680
CAS No.: 6277-83-4
M. Wt: 283.4 g/mol
InChI Key: LVKBQFXXIDMFTP-UHFFFAOYSA-N
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Description

2-(3-Hydroxybutylamino)-1,2-diphenylethanone is an organic compound that features a hydroxybutylamino group attached to a diphenylethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxybutylamino)-1,2-diphenylethanone typically involves the reaction of 1,2-diphenylethanone with 3-hydroxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxybutylamino)-1,2-diphenylethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the diphenylethanone moiety can be reduced to form an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Hydroxybutylamino)-1,2-diphenylethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxybutylamino)-1,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The hydroxybutylamino group may interact with enzymes or receptors, modulating their activity. The diphenylethanone moiety may contribute to the compound’s overall stability and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-(3-Hydroxybutylamino)-1,2-diphenylethanone can be compared with other similar compounds such as:

    2-(3-Hydroxypropylamino)-1,2-diphenylethanone: Similar structure but with a shorter hydroxyalkyl chain.

    2-(3-Hydroxybutylamino)-1,2-diphenylmethanone: Similar structure but with a different carbonyl group.

    2-(3-Hydroxybutylamino)-1,2-diphenylethanol: Similar structure but with an alcohol group instead of a ketone.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

6277-83-4

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

2-(3-hydroxybutylamino)-1,2-diphenylethanone

InChI

InChI=1S/C18H21NO2/c1-14(20)12-13-19-17(15-8-4-2-5-9-15)18(21)16-10-6-3-7-11-16/h2-11,14,17,19-20H,12-13H2,1H3

InChI Key

LVKBQFXXIDMFTP-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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